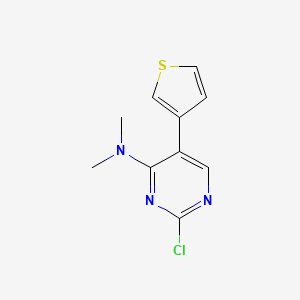
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a dimethylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), temperature (80-100°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature to 50°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Major Products Formed
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Scientific Research Applications
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a probe for studying biological pathways and interactions, particularly those involving pyrimidine and thiophene derivatives.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: A related compound with similar structural features but different biological activity.
Thiophene-2-ethylamine: Another thiophene derivative with distinct chemical and biological properties.
2,6-Dichloro-N,N-dimethylpyridine-4-amine: A pyridine analog with different reactivity and applications.
Uniqueness
2-Chloro-N,N-dimethyl-5-(thiophen-3-yl)pyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a thiophene moiety, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
823796-58-3 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-thiophen-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-14(2)9-8(5-12-10(11)13-9)7-3-4-15-6-7/h3-6H,1-2H3 |
InChI Key |
HRXFLYYFYPGSMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CSC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















